

2-Fluoro-4-iodoaniline synthesis and characterization

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Compound of Interest

Compound Name: 2-Fluoro-4-iodoaniline

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Fluoro-4-iodoaniline**

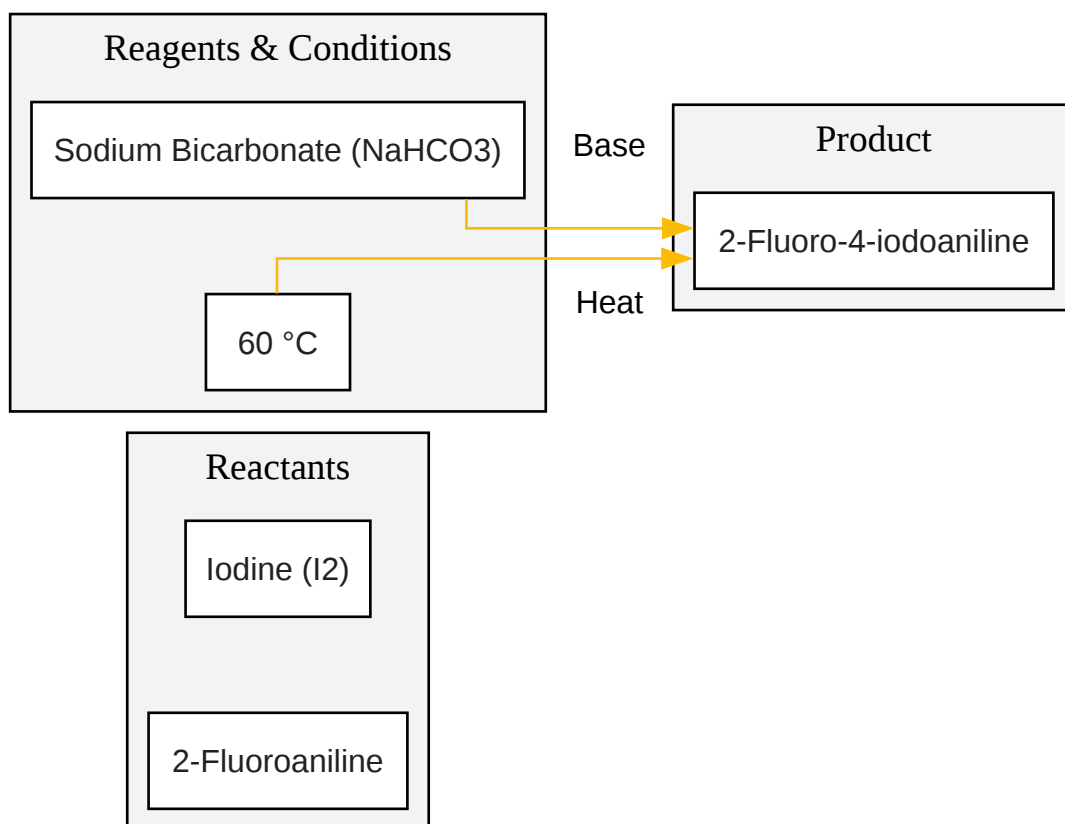
Introduction

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a crucial intermediate in complex organic synthesis.^[1] Its unique molecular structure, featuring both a fluorine and an iodine atom on the aniline ring, provides distinct synthetic advantages. The fluorine atom can enhance the metabolic stability and electronic properties of derivative molecules, a desirable trait in drug development.^[1] The iodine atom, being an excellent leaving group, is ideal for various transition-metal-catalyzed cross-coupling reactions.^[1] This versatile building block is widely utilized in the pharmaceutical, agrochemical, and advanced materials industries.^{[1][2][3][4][5]} It is notably used as a moiety in the synthesis of TAK-733, a selective inhibitor of MEK2.^{[3][5]}

Synthesis of 2-Fluoro-4-iodoaniline

The most commonly cited synthesis of **2-Fluoro-4-iodoaniline** involves the direct iodination of 2-fluoroaniline. This electrophilic aromatic substitution reaction positions the iodine atom at the para position relative to the activating amino group.

Reaction Scheme



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Caption: Synthetic pathway for **2-Fluoro-4-iodoaniline**.

Experimental Protocol: Synthesis

This protocol is based on the iodination of 2-fluoroaniline.^[2]

- **Reaction Setup:** In a suitable reaction vessel, add 2-fluoroaniline (54 g, 486 mmol) to an aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol) with vigorous stirring.^[2]
- **Heating:** Heat the resulting suspension to $60\text{ }^\circ\text{C}$ in an oil bath.^[2]

- Addition of Iodine: Add solid iodine (123 g, 486 mmol) to the heated suspension in portions.
[2]
- Reaction Monitoring: After the complete addition of iodine, continue stirring the dark-colored mixture at 60 °C for 3 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).[6]
- Work-up:
 - Cool the reaction mixture to room temperature.[2]
 - Add dichloromethane (300 mL) followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.[2]
 - Stir the two-phase system vigorously for 10 minutes.[2]
 - Transfer the mixture to a separatory funnel and separate the organic layer.[2]
- Purification:
 - Remove the solvent from the organic layer under reduced pressure to yield a black crystalline solid.[2]
 - Add hexane (300 mL) to the solid and heat the mixture to reflux.[2]
 - Decant the hot hexane solution from any insoluble syrup.[2]
 - Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.[2]
- Isolation: Isolate the crystals by filtration to obtain **2-fluoro-4-iodoaniline**. A typical yield is around 56%.[2]

Characterization of 2-Fluoro-4-iodoaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for **2-fluoro-4-iodoaniline**.

Data Presentation: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Appearance	Off-white to brown powder; Fine yellow needles/solid	[1][2][3]
Molecular Formula	C ₆ H ₅ FIN	[1][7][8]
Molecular Weight	237.01 g/mol	[3][7][9]
Melting Point	53 - 57 °C	[1][2][9]
Solubility	Insoluble in water	[3][4]
¹ H NMR (400 MHz, CDCl ₃)	δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H)	[2]
Mass Spec (MS)	m/z 237 (M ⁺), [M+H] ⁺ = 238	[10][11]

Experimental Protocols: Characterization

The following are generalized protocols for the key analytical techniques used to characterize **2-fluoro-4-iodoaniline**.

1. Melting Point Determination

- Objective: To determine the melting point range as an indicator of purity.
- Methodology: A small amount of the crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range, such as 55-57 °C, indicates high purity.[1][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) nuclei.
- Methodology (¹H NMR):

- Dissolve a small sample (5-10 mg) of **2-fluoro-4-iodoaniline** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire a one-dimensional ^1H NMR spectrum using a 400 MHz or higher spectrometer.
- Set the spectral width to cover a range of approximately 0-10 ppm.
- Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction to obtain the spectrum. The resulting peaks, their integration, and splitting patterns are analyzed to confirm the structure.[\[2\]](#)[\[12\]](#)

3. Mass Spectrometry (MS)

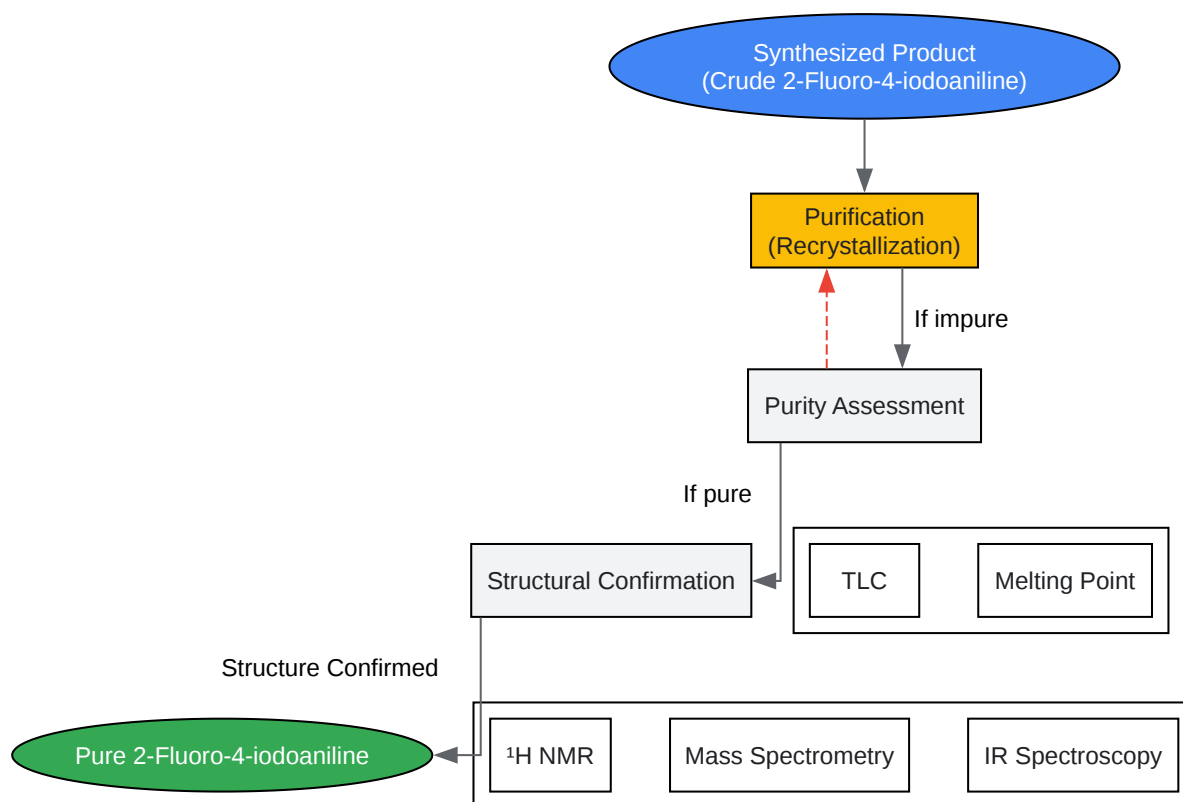
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (GC-MS or LC-MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for initial separation.[\[9\]](#)[\[10\]](#)
 - Ionize the sample using an appropriate technique (e.g., Electron Impact for GC-MS or Electrospray Ionization for LC-MS).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M^+ or $[\text{M}+\text{H}]^+$) should correspond to the molecular weight of the compound (237.01 g/mol).[\[7\]](#)[\[10\]](#)[\[11\]](#)

4. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology (ATR-IR):

- Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- Characteristic peaks for N-H stretching (of the amine), C-H aromatic stretching, C=C aromatic ring stretching, C-F stretching, and C-I stretching should be observed and compared with known values.[7]

Logical Workflow for Characterization



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Caption: Logical workflow for the purification and characterization.

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